6-Bromonaphthalene-2-sulfonic acid
Overview
Description
6-Bromonaphthalene-2-sulfonic acid is an organic compound with the molecular formula C₁₀H₇BrO₃S. It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and a sulfonic acid group at the 2nd position. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromonaphthalene-2-sulfonic acid typically involves the bromination of naphthalene-2-sulfonic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, with stringent control over reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction Reactions: The sulfonic acid group can be reduced to form sulfonates or other related compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide are used under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, sulfonates, and oxidized sulfonic acids .
Scientific Research Applications
6-Bromonaphthalene-2-sulfonic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.
Industry: The compound is employed in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 6-Bromonaphthalene-2-sulfonic acid involves its interaction with molecular targets through its bromine and sulfonic acid functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the sulfonic acid group can engage in hydrogen bonding and ionic interactions. These interactions facilitate the compound’s role in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloronaphthalene-2-sulfonic acid
- 6-Iodonaphthalene-2-sulfonic acid
- 2-Naphthalenesulfonic acid
Uniqueness
6-Bromonaphthalene-2-sulfonic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and industrial processes .
Properties
IUPAC Name |
6-bromonaphthalene-2-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETKSLNBZAJSRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514455 | |
Record name | 6-Bromonaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57189-62-5 | |
Record name | 6-Bromonaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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